N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine
Brand Name: Vulcanchem
CAS No.: 74051-11-9
VCID: VC3844543
InChI: InChI=1S/C14H20F3N/c1-4-18(5-2)11(3)9-12-7-6-8-13(10-12)14(15,16)17/h6-8,10-11H,4-5,9H2,1-3H3
SMILES: CCN(CC)C(C)CC1=CC(=CC=C1)C(F)(F)F
Molecular Formula: C14H20F3N
Molecular Weight: 259.31 g/mol

N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine

CAS No.: 74051-11-9

Cat. No.: VC3844543

Molecular Formula: C14H20F3N

Molecular Weight: 259.31 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine - 74051-11-9

Specification

CAS No. 74051-11-9
Molecular Formula C14H20F3N
Molecular Weight 259.31 g/mol
IUPAC Name N,N-diethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Standard InChI InChI=1S/C14H20F3N/c1-4-18(5-2)11(3)9-12-7-6-8-13(10-12)14(15,16)17/h6-8,10-11H,4-5,9H2,1-3H3
Standard InChI Key HXSLLQIYINIVQP-UHFFFAOYSA-N
SMILES CCN(CC)C(C)CC1=CC(=CC=C1)C(F)(F)F
Canonical SMILES CCN(CC)C(C)CC1=CC(=CC=C1)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The IUPAC name for this compound is N,N-diethyl-1-(3-(trifluoromethyl)phenyl)-2-propanamine.

Structural Features

  • Phenyl core: A benzene ring substituted with a -CF₃ group at position 3.

  • Ethylamine side chain: A two-carbon chain with a methyl group at the alpha position (C-2).

  • Diethylamino group: Terminal nitrogen bonded to two ethyl groups.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₂₀F₃N
Molecular Weight259.31 g/mol
CAS Registry Number74051-11-9
Key Functional GroupsTrifluoromethyl, tertiary amine

The trifluoromethyl group’s electron-withdrawing nature polarizes the aromatic ring, affecting electrophilic substitution patterns . The tertiary amine confers basicity, with a predicted pKa of ~9.5–10.5 based on analogous structures .

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via a nucleophilic substitution reaction between alpha-methyl-3-trifluoromethylphenethyl chloride and diethylamine under controlled conditions:

Reaction Scheme:
C6H4CF3-CH(CH3)CH2Cl+Et2NHC6H4CF3-CH(CH3)CH2NEt2+HCl\text{C}_6\text{H}_4\text{CF}_3\text{-CH(CH}_3\text{)CH}_2\text{Cl} + \text{Et}_2\text{NH} \rightarrow \text{C}_6\text{H}_4\text{CF}_3\text{-CH(CH}_3\text{)CH}_2\text{NEt}_2 + \text{HCl}

Table 2: Reaction Conditions and Yield

ParameterDetail
SolventIsopropyl alcohol
Temperature100–120°C
Reaction Time12–14 hours
Yield48–50% (reported in analogous syntheses)

Optimization Challenges

  • Steric hindrance: The alpha-methyl group reduces nucleophilic attack efficiency, necessitating prolonged reaction times .

  • Purification: Distillation under reduced pressure (25 mm Hg) is required to isolate the free base, with boiling points reported at 118–120°C .

Physical and Chemical Properties

Spectroscopic Data

  • ¹H NMR (CDCl₃): Signals at δ 2.28 (s, 6H, N(CH₂CH₃)₂), 2.52 (d, 2H, CH₂), 2.79 (tt, 1H, CH(CH₃)), 7.27–7.51 (m, aromatic H) .

  • ¹³C NMR: Peaks for CF₃ (q, ~125 ppm) and quaternary carbons adjacent to the aromatic ring.

Reactivity and Stability

  • Hydrolysis Resistance: The -CF₃ group resists hydrolysis under acidic conditions, unlike esters or amides .

  • Cope Elimination: Analogous trifluoromethylphenethylamines undergo thermal elimination to form styrenes, with deuterium isotope effects (KIEs) studied for mechanistic insights .

Table 3: Comparative Kinetic Isotope Effects (KIEs)

SubstituentKIE (k_H/k_D)Temperature (°C)
-OCH₃1.1280
-CF₃1.25120
-H1.18100

Data adapted from deuterium studies on related compounds .

Applications and Research Significance

Mechanistic Studies

  • Hammett Analysis: Linear free-energy relationships (ρ = -0.45 at 80°C) indicate electron-withdrawing groups accelerate elimination reactions .

  • Isotopic Labeling: Deuterated analogs help elucidate transition states in thermal decompositions .

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